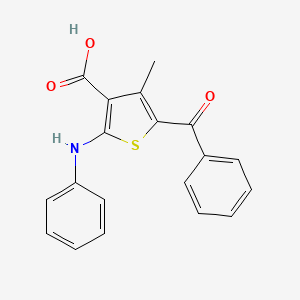![molecular formula C5H10O4 B15089166 Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-](/img/structure/B15089166.png)
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- is a polymeric compound that belongs to the class of polyethers. It is characterized by the presence of oxy-1,2-ethanediyl units in its backbone, with terminal groups containing oxo-2-propenyl functionalities. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- typically involves the polymerization of ethylene oxide followed by functionalization with oxo-2-propenyl groups. The polymerization process is usually carried out in the presence of a catalyst, such as a strong base like potassium hydroxide, under controlled temperature and pressure conditions. The functionalization step involves the reaction of the polymer with acryloyl chloride or similar reagents to introduce the oxo-2-propenyl groups.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous polymerization processes. These processes ensure consistent quality and high yield. The polymerization reactors are designed to maintain optimal reaction conditions, and the functionalization step is integrated into the production line to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can convert the oxo-2-propenyl groups to hydroxyl groups.
Substitution: The oxo-2-propenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the oxo-2-propenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl-functionalized polymers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reactive intermediate in polymer chemistry.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of hydrogels and other medical devices due to its biocompatibility and functionalizability.
Industry: Applied in the production of coatings, adhesives, and sealants, where its unique properties enhance performance.
Mechanism of Action
The mechanism by which Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- exerts its effects is primarily through its reactive oxo-2-propenyl groups. These groups can undergo various chemical reactions, allowing the polymer to interact with different molecular targets. In biological systems, the polymer can form hydrogels that provide a supportive matrix for cell growth and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol: Similar backbone structure but lacks the reactive oxo-2-propenyl groups.
Polypropylene glycol: Similar properties but different backbone structure.
Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy-: Similar backbone but different terminal groups.
Uniqueness
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- is unique due to its terminal oxo-2-propenyl groups, which provide additional reactivity and functionalization options compared to other polyethers. This makes it particularly valuable in applications requiring specific chemical modifications.
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
ethane-1,2-diol;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C2H6O2/c1-2-3(4)5;3-1-2-4/h2H,1H2,(H,4,5);3-4H,1-2H2 |
InChI Key |
FCDZZFLRLVQGEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C(CO)O |
Related CAS |
38317-21-4 53879-43-9 60182-11-8 142250-51-9 52284-08-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)








![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)

